3-Deoxy-galactosone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

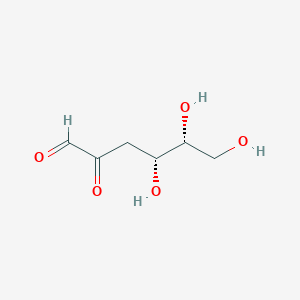

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 3-Deoxy-galactosone in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino compounds, is a cornerstone of food science and has significant implications for human health. A key, highly reactive intermediate in this complex cascade is 3-deoxy-galactosone (3-DGal), a 1,2-dicarbonyl compound. This technical guide provides a comprehensive overview of the pivotal role of 3-DGal in the Maillard reaction, detailing its formation, subsequent chemical transformations, and its contribution to the generation of advanced glycation end-products (AGEs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the Maillard reaction, AGE formation, and their impact on food quality and human health.

Introduction

The Maillard reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it is also a significant pathway for the formation of potentially harmful compounds, including advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the mechanisms of the Maillard reaction and the roles of key intermediates is crucial for both optimizing food processing and developing therapeutic strategies to mitigate the adverse health effects of AGEs.

This compound (3-DGal), formally known as 3-deoxy-D-threo-hexos-2-ulose, is a critical dicarbonyl intermediate formed during the Maillard reaction involving galactose.[1][2] Its high reactivity makes it a potent precursor to a variety of Maillard reaction products, including flavor compounds, browning polymers (melanoidins), and a range of AGEs. This guide will delve into the core aspects of 3-DGal's involvement in this intricate reaction network.

Formation of this compound

3-DGal is primarily formed through two main pathways in the Maillard reaction:

-

From Galactose: The classical pathway involves the condensation of galactose with an amino compound (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) to form a Schiff base, which then rearranges to form an Amadori product. The Amadori product subsequently undergoes enolization and elimination of the amino group to yield 3-DGal.[3]

-

From 3-Deoxyglucosone (B13542) (3-DG): 3-DGal can also be formed from its epimer, 3-deoxyglucosone (3-DG), a major intermediate in the Maillard reaction of glucose. This transformation proceeds through a 3,4-dideoxyglucosone-3-ene (3,4-DGE) intermediate.[4] This pathway is significant as it indicates that 3-DGal can be present even in systems initially lacking galactose.

The formation of 3-DGal is influenced by several factors, including pH, temperature, and the specific amino acid involved in the reaction.[5]

Logical Relationship: Formation of this compound

Subsequent Reactions of this compound

Once formed, the highly reactive dicarbonyl structure of 3-DGal makes it a focal point for a variety of subsequent reactions, leading to a diverse array of products:

-

Reaction with Amino Compounds: 3-DGal readily reacts with free amino acids and the side chains of lysine and arginine residues in proteins. These reactions are central to the formation of AGEs and protein cross-linking.

-

Strecker Degradation: In the presence of α-amino acids, 3-DGal can participate in the Strecker degradation, leading to the formation of Strecker aldehydes, which are key contributors to the aroma of cooked foods.

-

Aldol Condensation and Polymerization: 3-DGal can undergo aldol-type condensation reactions with other carbonyl compounds, leading to the formation of high molecular weight, colored compounds known as melanoidins.

Logical Relationship: Reactions of this compound

This compound as a Precursor to Advanced Glycation End-products (AGEs)

The reaction of 3-DGal with the side chains of lysine and arginine residues in proteins is a significant pathway for the formation of a variety of AGEs. While research is ongoing to fully characterize all 3-DGal-derived AGEs, based on the reactivity of similar α-dicarbonyls like 3-DG, the following are expected to be major products:

-

Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL): These are well-characterized AGEs formed from the reaction of dicarbonyls with lysine.

-

Hydroimidazolones: Reaction with arginine residues leads to the formation of hydroimidazolone derivatives.

-

Pyrraline: This pyrrole-based AGE is known to be formed from the reaction of 3-DG with lysine and is likely also formed from 3-DGal.

-

Cross-linking AGEs: 3-DGal can mediate the formation of protein cross-links, such as glyoxal-lysine dimer (GOLD) and methylglyoxal-lysine dimer (MOLD) analogues.

The formation of these AGEs can lead to the alteration of protein structure and function, contributing to the pathophysiology of various diseases.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-deoxy-D-threo-hexos-2-ulose |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 4134-97-8 |

| Appearance | Crystalline solid |

Table 2: Concentration of this compound in Various Food Products

| Food Product | Concentration Range (mg/L or mg/kg) | Reference |

| Lactose-hydrolyzed UHT milk | 2.0 - 11 | [2] |

| Apple Juice | Detected | [2] |

| Beer | Detected | [2] |

| Peritoneal Dialysis Fluids (single-chamber) | 55.8 - 136.9 µM | [4] |

| Peritoneal Dialysis Fluids (double-chamber) | 2.5 - 12.4 µM | [4] |

Experimental Protocols

Synthesis of 3-Deoxy-D-threo-hexos-2-ulose (this compound)

This protocol is adapted from a known method for the synthesis of 3-deoxyaldos-2-uloses.

Materials:

-

D-galactose

-

Benzoylhydrazine

-

Water

-

Acetic acid

Procedure:

-

Formation of the Bis(benzoylhydrazone) Derivative:

-

Dissolve D-galactose, benzoylhydrazine, and p-toluidine in an aqueous solution.

-

Heat the mixture to facilitate the formation of 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone).

-

Isolate the precipitated bis(benzoylhydrazone) derivative by filtration.

-

-

Decomposition to this compound:

-

Suspend the isolated bis(benzoylhydrazone) derivative in a mixture of ethanol, water, and acetic acid.

-

Add freshly distilled benzaldehyde to the mixture.

-

Reflux the reaction mixture for several hours.

-

During reflux, benzaldehyde benzoylhydrazone will precipitate.

-

Remove the ethanol by evaporation while simultaneously adding water.

-

Cool the solution and extract with an organic solvent (e.g., ethyl acetate) to remove benzaldehyde and its derivatives.

-

The aqueous layer containing this compound can be further purified by chromatography.

-

Experimental Workflow: Synthesis of this compound

Quantification of this compound in Milk by UHPLC-MS/MS

This protocol is a generalized procedure based on established methods for α-dicarbonyl analysis in food matrices.

Materials:

-

Milk sample

-

o-Phenylenediamine (OPD) solution (derivatizing agent)

-

Perchloric acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., 2,3-hexanedione)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation and Derivatization:

-

Homogenize the milk sample.

-

To a known volume of the homogenized sample, add the internal standard.

-

Add the OPD solution in perchloric acid to initiate the derivatization of 3-DGal to its quinoxaline (B1680401) derivative.

-

Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 20 hours).

-

Centrifuge the sample to precipitate proteins.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the quinoxaline derivatives with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for UHPLC-MS/MS analysis.

-

-

UHPLC-MS/MS Analysis:

-

UHPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A reversed-phase column suitable for the separation of quinoxaline derivatives (e.g., a phenyl-based column).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the 3-DGal-quinoxaline derivative and the internal standard.

-

Quantification: Construct a calibration curve using standards of the 3-DGal-quinoxaline derivative and the internal standard to quantify the concentration of 3-DGal in the milk sample.

-

Signaling Pathways and Biological Implications

The accumulation of AGEs, including those derived from 3-DGal, can have significant biological consequences. A primary mechanism through which AGEs exert their detrimental effects is by interacting with the Receptor for Advanced Glycation End-products (RAGE).

The binding of AGEs to RAGE on the surface of various cell types triggers a cascade of intracellular signaling events. This activation of the AGE-RAGE axis is known to upregulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines through the activation of transcription factors such as NF-κB.[3][6][7] This can lead to a state of chronic inflammation and oxidative stress, which are underlying factors in the development and progression of many chronic diseases.

Signaling Pathway: AGE-RAGE Axis Activation

Conclusion

This compound is a highly reactive and significant intermediate in the Maillard reaction, particularly in galactose-containing systems. Its formation and subsequent reactions play a crucial role in the development of color, flavor, and the generation of advanced glycation end-products. A thorough understanding of the chemistry of 3-DGal is essential for controlling the Maillard reaction in food processing to enhance desirable attributes while minimizing the formation of potentially harmful compounds. For drug development professionals, elucidating the pathways of 3-DGal-derived AGE formation and their downstream signaling effects offers potential targets for therapeutic interventions aimed at mitigating the progression of AGE-related diseases. Further research is warranted to fully characterize the complete spectrum of 3-DGal-derived AGEs and their specific biological activities.

References

- 1. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases | MDPI [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. youtube.com [youtube.com]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

3-Deoxy-galactosone: A Key Glucose Degradation Product in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-galactosone (3-DGal) is a highly reactive α-dicarbonyl compound formed during the degradation of glucose and galactose. As an intermediate in the Maillard reaction, 3-DGal plays a significant role in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus and neurodegenerative disorders. This technical guide provides a comprehensive overview of the formation, chemical properties, and biological significance of 3-DGal. It includes a summary of quantitative data, detailed experimental protocols for its analysis and the study of its effects, and a depiction of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicine, biochemistry, and drug development.

Introduction

The non-enzymatic glycation of proteins, lipids, and nucleic acids by reducing sugars and their degradation products is a fundamental process that contributes to cellular dysfunction and the progression of age-related diseases. This compound (3-DGal), a 1,2-dicarbonyl compound, has emerged as a key player in this process. It is formed endogenously from the degradation of glucose and galactose and is also found in various heat-processed foods.[1][2] Its high reactivity towards amino groups of amino acids, particularly lysine (B10760008) and arginine, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs can disrupt the normal function of biomolecules and activate cellular signaling pathways that promote inflammation and oxidative stress, contributing to the pathology of diabetes and neurodegenerative diseases.[3][4]

Formation and Chemical Properties

3-DGal is primarily formed through the Maillard reaction and caramelization.[1][5] In solutions containing glucose, 3-DGal is formed from its diastereomer, 3-deoxyglucosone (B13542) (3-DG), via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[5][6] The formation of 3-DGal from Amadori rearrangement products is influenced by factors such as pH and the specific amino acid residue involved.[6]

Chemical Structure:

-

Systematic Name: 3-deoxy-D-threo-hexos-2-ulose

-

Molecular Formula: C₆H₁₀O₅

-

Molecular Weight: 162.14 g/mol [3]

As a 1,2-dicarbonyl compound, 3-DGal is highly reactive and readily participates in cross-linking reactions with proteins.

Quantitative Data

The concentration of 3-DGal and its isomer 3-DG has been quantified in various biological fluids and food products. These levels are often elevated in pathological conditions such as diabetes.

| Sample Type | Condition | This compound (3-DGal) Concentration | 3-Deoxyglucosone (3-DG) Concentration | Reference(s) |

| Peritoneal Dialysis (PD) Fluids (Single-chamber) | Heat-sterilized | 55.8 - 136.9 µM | - | [6] |

| Peritoneal Dialysis (PD) Fluids (Double-chamber) | Heat-sterilized | 2.5 - 12.4 µM | - | [6] |

| Lactose-hydrolyzed UHT Milk | Processed | 2.0 - 11 mg/L | 2.5 - 18 mg/L | [2] |

| Human Plasma | Normoglycemic | - | 58.5 ± 14 nM (ultrafiltration) | [7] |

| Human Plasma | Type 1 Diabetes | - | 98.5 ± 34 nM (ultrafiltration) | [7] |

| Human Plasma | Healthy Volunteers | - | 12.8 ± 5.2 ng/mL | [8] |

| Human Plasma | NIDDM Patients | - | 31.8 ± 11.3 ng/mL | [8] |

| Human Plasma | Diabetic Patients (Normoalbuminuria) | - | 322 ± 79 nmol/L | [9] |

| Human Plasma | Diabetic Patients (Microalbuminuria) | - | 383 ± 146 nmol/L | [9] |

| Human Plasma | Diabetic Patients (Overt proteinuria) | - | 410 ± 100 nmol/L | [9] |

| Human Plasma | Control Subjects | - | 199 ± 53 nmol/L | [9] |

Biological Significance and Signaling Pathways

The biological effects of 3-DGal are primarily mediated through the formation of AGEs and the subsequent activation of cellular signaling pathways.

Advanced Glycation End-product (AGE) Formation

3-DGal is a potent precursor of AGEs. Its dicarbonyl structure allows for rapid reactions with the free amino groups of lysine and arginine residues in proteins, leading to the formation of cross-linked and dysfunctional proteins. This process is a key contributor to the complications of diabetes and the progression of age-related diseases.

Cellular Stress and Inflammatory Signaling

AGEs formed from 3-DGal can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation. Key pathways activated include the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress.

Role in Disease

Diabetes Mellitus

Elevated levels of 3-DG, and by extension 3-DGal, are found in the plasma of diabetic patients and are correlated with the severity of diabetic complications such as nephropathy and retinopathy.[8][9] The increased formation of these dicarbonyls contributes to the accelerated formation of AGEs, leading to tissue damage.

Neurodegenerative Diseases

While direct evidence for the role of 3-DGal in neurodegenerative diseases is still emerging, the involvement of its isomer, 3-DG, has been demonstrated. 3-DG has been shown to be neurotoxic to cultured cortical neurons, inducing apoptosis and the production of reactive oxygen species.[4] The accumulation of AGEs in the brain is a feature of several neurodegenerative disorders, and the activation of microglia, the resident immune cells of the central nervous system, by AGEs can lead to chronic neuroinflammation and neuronal damage.[7][10][11]

Experimental Protocols

Quantification of this compound by HPLC-DAD-MS/MS

This protocol is adapted from Mittelmaier et al. (2011) for the quantification of 3-DGal in peritoneal dialysis fluids.[6]

Workflow:

Methodology:

-

Sample Preparation: Dilute the sample as necessary.

-

Derivatization: React the sample with o-phenylenediamine to form the quinoxaline (B1680401) derivative of 3-DGal. This step enhances the chromatographic separation and detection sensitivity.

-

HPLC Separation: Inject the derivatized sample onto a polar, phenyl-based reverse-phase HPLC column. Employ a pH-gradient elution to achieve baseline separation of 3-DGal from its isomer 3-DG and other dicarbonyls.

-

Detection and Quantification: Use a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS) for detection and quantification. Monitor the specific mass transitions for the quinoxaline derivative of 3-DGal.

In Vitro Glycation of Proteins

This protocol provides a general method for studying the glycation of proteins by 3-DGal in vitro.

Methodology:

-

Prepare Protein Solution: Dissolve the protein of interest (e.g., bovine serum albumin, BSA) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: Add 3-DGal to the protein solution at a desired concentration. Incubate the mixture at 37°C for a specified period (e.g., hours to weeks), depending on the desired level of glycation.

-

Analysis: Analyze the formation of AGEs using various techniques:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of certain AGEs.

-

SDS-PAGE: Observe protein cross-linking and polymerization.

-

LC-MS/MS: Identify specific AGE modifications on the protein.

-

Cellular Toxicity Assay

This protocol can be used to assess the cytotoxic effects of 3-DGal on cultured cells, such as neuronal cell lines (e.g., SH-SY5Y).

Methodology:

-

Cell Culture: Culture the cells in a suitable medium and plate them in multi-well plates.

-

Treatment: Expose the cells to various concentrations of 3-DGal for a defined period.

-

Viability Assessment: Determine cell viability using assays such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

-

Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

-

-

Apoptosis and Oxidative Stress: Investigate the mechanisms of cell death by measuring markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species production).[4]

Conclusion

This compound is a significant glucose degradation product with profound implications for human health. Its role as a potent precursor of AGEs links it directly to the pathogenesis of diabetes and potentially to neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the biological effects of 3-DGal and the development of therapeutic strategies to mitigate its detrimental effects. A deeper understanding of the signaling pathways activated by 3-DGal-derived AGEs will be crucial for identifying novel drug targets to combat the progression of these chronic diseases.

References

- 1. ane.pl [ane.pl]

- 2. mdpi.com [mdpi.com]

- 3. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood–Brain Barrier Dysfunction in a 3D In Vitro Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxyglucose prevents neurodegeneration in culture by eliminating microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy | MDPI [mdpi.com]

An In-depth Technical Guide to the Toxicological Effects of 3-Deoxy-galactosone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-galactosone (3-DG) is a 1,2-dicarbonyl compound formed through the degradation of galactose. As a reactive carbonyl species, it is implicated in the formation of advanced glycation end-products (AGEs), which are associated with the pathogenesis of various chronic diseases. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of this compound. Due to the limited direct research on 3-DG, this guide synthesizes available information and extrapolates potential toxicological mechanisms based on studies of its parent molecule, D-galactose, and the structurally similar α-dicarbonyl compound, 3-deoxyglucosone (B13542). This guide covers the formation of 3-DG, its potential to induce cellular toxicity through oxidative stress and apoptosis, and its role in the formation of AGEs. Detailed experimental protocols for assessing the cytotoxicity of reactive carbonyls and diagrams of relevant signaling pathways are also provided to facilitate further research in this area.

Introduction

This compound (3-DG) is an α-dicarbonyl compound, also known as a reactive carbonyl species, that is formed from the non-enzymatic degradation of galactose.[1][2] It has been identified in various food products, particularly those that have undergone heat treatment through Maillard and caramelization reactions.[1] Furthermore, 3-DG has been detected in peritoneal dialysis (PD) fluids, where its presence is a concern due to the potential for long-term patient exposure.[1]

The toxicological significance of 3-DG is primarily attributed to its high reactivity with biological macromolecules, such as proteins, lipids, and nucleic acids. This reactivity can lead to the formation of advanced glycation end-products (AGEs), which are known to contribute to cellular dysfunction and the pathology of numerous diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While direct toxicological studies on this compound are scarce, its structural similarity to other well-studied α-dicarbonyl compounds, such as 3-deoxyglucosone (a glucose degradation product), suggests that it may share similar toxicological properties.[3][4] These properties include the induction of oxidative stress and apoptosis.[5] This guide aims to consolidate the existing knowledge and provide a framework for future toxicological investigations of this compound.

Formation of this compound

This compound is primarily formed from the degradation of D-galactose. The process can also occur in solutions containing glucose, where 3-deoxyglucosone (3-DG) can be converted to this compound via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[2] The formation pathway from D-galactose is a key area of interest in food chemistry and medicine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycation of H1 Histone by 3-Deoxyglucosone: Effects on Protein Structure and Generation of Different Advanced Glycation End Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptotic cell death by methylglyoxal and 3-deoxyglucosone in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Elaboration of 3-Deoxy-D-galactose: A Technical Guide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-Deoxy-D-galactose. It is intended for researchers, scientists, and drug development professionals engaged in glycobiology, medicinal chemistry, and related fields. This document details the seminal synthesis by Copeland and Stick and subsequent advancements in chemical and enzymatic production routes. Quantitative data from various synthetic methodologies are presented for comparative analysis. Furthermore, detailed experimental protocols for key syntheses are provided, alongside visualizations of synthetic workflows and relevant biological pathways. The role of 3-Deoxy-D-galactose and its derivatives as probes and inhibitors in key signaling pathways, particularly those mediated by galectins, is also explored.

Introduction: The Significance of a Deoxygenated Galactoside

3-Deoxy-D-galactose is a synthetic monosaccharide analog of D-galactose, distinguished by the absence of a hydroxyl group at the C-3 position.[1] This structural modification, while seemingly minor, imparts unique chemical and biological properties that make it a valuable tool in glycoscience and drug discovery.[1][2] Unlike its parent molecule, 3-Deoxy-D-galactose is not a common natural metabolite, and its utility lies primarily as a synthetic building block and a biochemical probe to investigate carbohydrate-protein interactions and enzyme mechanisms.[3]

The removal of the C-3 hydroxyl group alters the sugar's polarity, hydrogen bonding capacity, and stereochemistry, which in turn affects its recognition by and interaction with enzymes and transporters.[1] This has led to the development of 3-Deoxy-D-galactose derivatives as potent and selective inhibitors of enzymes such as galectins, which are implicated in a range of pathological processes including cancer, inflammation, and fibrosis.[1] Fluorinated and boronylated derivatives have also been synthesized to serve as metabolic probes and for applications in boron neutron capture therapy (BNCT), respectively.[1][4]

This guide will delve into the historical context of the first synthesis of 3-Deoxy-D-galactose, provide a detailed comparison of various synthetic routes, and offer explicit experimental protocols. Additionally, it will explore the biological implications of this molecule, with a focus on its role in modulating cellular signaling pathways.

Discovery and First Synthesis

The first synthesis of 3-Deoxy-D-galactose, also referred to as 3-deoxy-D-xylo-hexose, was reported by Copeland and Stick in 1977.[3] This pivotal work established a viable route for the deoxygenation of a protected D-galactose derivative, thereby making this and other deoxy sugars accessible for research purposes.[3] The original synthesis started from the readily available 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.[3] The key transformation involved the conversion of the C-3 hydroxyl group into a dithiocarbonate derivative, which was subsequently reduced using tributylstannane to afford the protected 3-deoxy sugar.[3] The final step involved acid hydrolysis to remove the isopropylidene protecting groups, yielding 3-Deoxy-D-galactose.[3]

Synthetic Methodologies: A Comparative Overview

Since its initial synthesis, several methods have been developed for the preparation of 3-Deoxy-D-galactose and its derivatives. These routes often involve multi-step processes that include protection, deoxygenation, and deprotection strategies. The choice of method depends on the desired derivative, scalability, and available starting materials.

Chemical Synthesis Routes

The chemical synthesis of 3-Deoxy-D-galactose and its derivatives predominantly relies on the deoxygenation of suitably protected galactose precursors. Key strategies include:

-

Reductive Deoxygenation of Dithiocarbonates (Copeland and Stick Method): This classic method involves the formation of an S-methyl 3-O-dithiocarbonate derivative from a protected galactose, followed by radical-mediated reduction with tributylstannane.[3]

-

Synthesis of 3-Azido-3-deoxy-D-galactose: A common route to 3-azido derivatives, which are valuable precursors for "click chemistry" functionalization, starts from levoglucosan (B13493).[5] The process involves epoxide formation followed by a Payne rearrangement and azide-opening cascade.[5]

-

Synthesis of 3-Fluoro-3-deoxy-D-galactose: Fluorinated analogs are often prepared from protected anhydrosugars, such as 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose, by treatment with a fluoride (B91410) source like potassium bifluoride (KHF₂).[1]

-

Synthesis of 3-Boronic-3-deoxy-D-galactose: This derivative can be synthesized from a protected glucofuranose through a four-step sequence involving triflation, elimination to form an alkene, diastereoselective hydroboration, and deprotection.[1][4]

Quantitative Comparison of Synthetic Yields

The following tables summarize the reported yields for key steps in the synthesis of 3-Deoxy-D-galactose and its derivatives.

| Table 1: Synthesis of 3-Deoxy-D-galactose (Copeland and Stick Method) | |

| Reaction Step | Reported Yield (%) |

| Formation of S-methyl 3-O-dithiocarbonate from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | Not explicitly stated |

| Reduction of dithiocarbonate to 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose | 75 |

| Acid hydrolysis to 3-Deoxy-D-galactose | Not explicitly stated |

| Table 2: Synthesis of 3-Azido-3-deoxy-D-galactose Derivatives | |

| Reaction Step | Reported Yield (%) |

| Epoxide formation from a tosylated levoglucosan derivative | Quantitative |

| Azide (B81097) opening of epoxide to form 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose | 90 (as a mixture of isomers) |

| Acetolysis to 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose | 96 (separable mixture) |

| Table 3: Synthesis of 3-Fluoro-3-deoxy-D-galactose Derivative | |

| Reaction Step | Reported Yield (%) |

| Fluorination of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose with KHF₂ | 65 |

| Table 4: Synthesis of 3-Boronic-3-deoxy-D-galactose Derivative | |

| Reaction Step | Reported Overall Yield (%) |

| Four-step synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 53 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures discussed.

Protocol 1: Synthesis of 3-Deoxy-D-galactose (Adapted from Copeland and Stick, 1977)

Step 1: Synthesis of S-methyl 3-O-dithiocarbonate of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

-

To a solution of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (1 equivalent) in a suitable solvent such as tetrahydrofuran, add sodium hydride (2 equivalents) and a catalytic amount of imidazole.

-

Stir the mixture at room temperature for 2 hours.

-

Add carbon disulfide (3 equivalents) and continue stirring for 1 hour.

-

Add methyl iodide and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup and purify the crude product to obtain the S-methyl 3-O-dithiocarbonate derivative.

Step 2: Reduction to 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose

-

Dissolve the dithiocarbonate derivative from Step 1 in toluene.

-

Add tributylstannane and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture at reflux and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the protected 3-deoxy sugar. A yield of 75% has been reported for this step.[2]

Step 3: Deprotection to 3-Deoxy-D-galactose

-

Treat the protected 3-deoxy sugar from Step 2 with 2M acetic acid in methanol (B129727) at 45°C.

-

Monitor the reaction by TLC until the appearance of the free sugar.

-

Evaporate the solvent and dissolve the resulting oil in water.

-

Extract with chloroform (B151607) to remove any unreacted starting material. The aqueous layer contains the final product, 3-Deoxy-D-galactose.

Protocol 2: Synthesis of a 3-Azido-3-deoxy-D-galactose Derivative

Step 1: Epoxide Formation

-

Start with 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose, prepared from levoglucosan.

-

Treat the starting material with a base such as sodium methoxide (B1231860) in methanol to form the epoxide, 1,6:3,4-dianhydro-β-D-galactopyranose, in quantitative yield.[1]

Step 2: Azide Ring Opening

-

To a stirred solution of the epoxide from Step 1 in dry dimethylformamide (DMF) under an argon atmosphere, add sodium hydride.

-

After stirring for 6 hours, add sodium azide (5 equivalents) followed by ammonium (B1175870) chloride (10 equivalents).

-

Heat the mixture at 100°C for 36 hours.[1]

-

Cool the reaction to room temperature, add silica (B1680970) gel, and concentrate under reduced pressure to obtain a mixture of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose and its 4-azido isomer in approximately 90% yield.[1]

Step 3: Acetolysis

-

Subject the mixture of azides from Step 2 to acetolysis using acetic anhydride (B1165640) and a catalytic amount of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) at 0°C.

-

After 30 minutes, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (B109758) and purify by column chromatography to obtain 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose. A 96% yield for the separable mixture has been reported.[1][5]

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Chemical synthesis of 3-Deoxy-D-galactose.

Caption: Synthesis of a 3-azido-3-deoxy-D-galactose derivative.

Signaling Pathway Diagram

Caption: Inhibition of galectin signaling by 3-Deoxy-D-galactose derivatives.

Biological Significance and Applications

While 3-Deoxy-D-galactose itself is not a central metabolite, its derivatives are powerful tools for probing and modulating biological systems.

Role in Metabolic Pathways

The DeLey-Doudoroff pathway, an alternative route for D-galactose catabolism in some bacteria, involves the formation of 2-keto-3-deoxy-D-galactonate, a close structural relative of 3-Deoxy-D-galactose.[6] This highlights a natural context for 3-deoxy sugars in metabolism and provides a basis for using 3-Deoxy-D-galactose and its analogs to study the enzymes of this pathway.

Enzyme Inhibition and Drug Discovery

A primary application of 3-Deoxy-D-galactose derivatives is in the development of galectin inhibitors.[1] Galectins are a family of β-galactoside-binding proteins that are overexpressed in many cancers and are involved in inflammatory and fibrotic diseases.[1] By binding to the carbohydrate recognition domain (CRD) of galectins, these modified sugars can block their interactions with glycoproteins on the cell surface, thereby inhibiting downstream signaling pathways that control cell adhesion, migration, and angiogenesis.[1] The 3-azido group in 3-azido-3-deoxy-D-galactose serves as a key functional handle for creating potent and selective galectin inhibitors through "click chemistry".[5]

Metabolic Probes

Fluorinated analogs, such as 3-fluoro-3-deoxy-D-galactose, are utilized as metabolic probes.[1] These compounds can be metabolized by enzymes like aldose reductase, which is implicated in diabetic complications.[1] The metabolism of these fluorinated sugars can be monitored using ¹⁹F NMR spectroscopy to investigate enzyme activity and metabolic flux in cells and tissues.[1]

Conclusion

3-Deoxy-D-galactose, since its first synthesis by Copeland and Stick, has evolved from a chemical curiosity to a cornerstone molecule in glycobiology and medicinal chemistry. The synthetic routes to this compound and its derivatives have been refined, providing researchers with a versatile toolkit to explore complex biological processes. The ability of its derivatives to selectively inhibit key enzymes like galectins underscores its potential in the development of novel therapeutics for a range of diseases. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and innovation in this exciting and rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. benchchem.com [benchchem.com]

- 4. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-D-galactose

Introduction

3-Deoxy-D-galactose is a synthetic monosaccharide derivative of D-galactose, distinguished by the absence of a hydroxyl group at the C-3 position. This structural modification imparts unique physicochemical and biological properties, making it a molecule of significant interest in glycobiology, medicinal chemistry, and drug development. Its utility spans from a biochemical probe to study carbohydrate-protein interactions to a foundational scaffold for the synthesis of enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Deoxy-D-galactose, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Physicochemical Properties

The defining characteristic of 3-Deoxy-D-galactose is the replacement of a hydroxyl group with a hydrogen atom at the third carbon. This alteration reduces its molecular weight and changes its polarity compared to its parent molecule, D-galactose, which can influence its solubility and interactions with biological macromolecules.[1] While some of its physical constants are not definitively determined due to its non-crystalline, syrupy nature[2][3], the available data is summarized below. For comparative purposes, the properties of the related compound 3-Deoxy-3-fluoro-D-galactose are also included.

Table 1: Physicochemical Properties of 3-Deoxy-D-galactose

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [1][2][3][4] |

| Molecular Weight | 164.16 g/mol | [1][2][3][4] |

| Appearance | Colourless Syrup | [2][3][5][6] |

| Melting Point | Not available (syrupy nature) | [2] |

| Boiling Point | Not available | [2][3] |

| Solubility | Soluble in Water, Methanol, DMSO | [2][5][6] |

| Optical Rotation | Not available | [2] |

| CAS Number | 4005-35-0 | [2] |

Table 2: Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose (for comparison)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁FO₅ | [2] |

| Molecular Weight | 182.15 g/mol | [2] |

| Melting Point | 114 °C | [2][7] |

| Boiling Point | 503.2 °C | [7] |

| Density | 1.494 g/cm³ | [7] |

| Flash Point | 258.1 °C | [7] |

Experimental Protocols

Synthesis of 3-Deoxy-D-galactose

A common synthetic route to 3-Deoxy-D-galactose involves the deoxygenation of a protected D-galactose derivative.[8] The following protocol is a representative, multi-step scheme adapted from established methods for deoxy sugar synthesis.[1]

Principle: The synthesis involves the selective protection of hydroxyl groups, deoxygenation of the targeted C-3 hydroxyl group, and subsequent deprotection to yield the final product.[1]

Step 1: Protection of D-galactose

-

To a suspension of D-galactose in acetone, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the formation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose is complete.[1]

-

Neutralize the reaction with sodium bicarbonate, filter the solid, and concentrate the filtrate under reduced pressure.[1]

Step 2: Deoxygenation of the C-3 Hydroxyl Group This step can be achieved through various methods, including the formation and reduction of a dithiocarbonate derivative.[8]

-

The protected galactose from Step 1 is converted to its S-methyl 3-O-dithiocarbonate derivative.[8]

-

This is achieved by reacting the protected sugar with sodium hydride and imidazole (B134444) in tetrahydrofuran, followed by the addition of carbon disulfide and then methyl iodide.[8]

-

The resulting dithiocarbonate derivative is then reduced using a reducing agent like tributylstannane to yield the protected 3-deoxy sugar, 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.[8]

Step 3: Deprotection

-

Dissolve the protected 3-deoxy sugar in a solution of aqueous acetic acid or dilute HCl to hydrolyze the isopropylidene protecting groups.[1][3]

-

Heat the solution and monitor the deprotection by TLC until the starting material is consumed.[1][3]

-

Neutralize the reaction, evaporate the solvent, and purify the resulting residue.[3][8]

Step 4: Purification

-

The final product, 3-Deoxy-D-galactose, is purified from the crude residue using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/methanol).[1]

Analytical Methods

The structural confirmation and purity assessment of 3-Deoxy-D-galactose are critical and are typically performed using a combination of the following analytical techniques.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, verifying the absence of the C-3 hydroxyl group, and determining the stereochemistry of the sugar.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. For underivatized sugars, columns based on amino or ligand-exchange stationary phases are often used with refractive index (RI) detection.[2]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2] For GC-MS analysis, derivatization (e.g., silylation) is required to increase volatility.[9] In negative mode Electrospray Ionization (ESI) LC-MS, 3-Deoxy-D-galactose is expected to form a deprotonated molecule [M-H]⁻ at m/z 163.1.[9]

Mandatory Visualizations

Caption: Generalized synthetic workflow for 3-deoxy-D-galactose derivatives.

Biological Activity and Signaling Pathways

The absence of the C-3 hydroxyl group in 3-Deoxy-D-galactose significantly alters its biological activity compared to D-galactose.[10] While direct evidence for its modulation of specific signaling pathways is limited[11], its structural similarity to D-galactose and the activities of its derivatives suggest potential interactions with key metabolic pathways.

Interaction with Metabolic Pathways

-

Leloir Pathway: D-galactose is primarily metabolized via the Leloir pathway. The initial step is phosphorylation by galactokinase. The absence of the C-3 hydroxyl group, a key recognition element for many enzymes, likely reduces the efficiency of phosphorylation of 3-Deoxy-D-galactose by galactokinase compared to D-galactose.[1]

-

Polyol Pathway: The fluorinated analog, 3-deoxy-3-fluoro-D-galactose, is a substrate for aldose reductase, a key enzyme in the polyol pathway.[3][12] This pathway is implicated in diabetic complications. This suggests that 3-Deoxy-D-galactose itself could interact with aldose reductase.[3][12]

-

DeLey-Doudoroff Pathway: While not a direct metabolic route for 3-Deoxy-D-galactose, the DeLey-Doudoroff pathway, present in some bacteria, metabolizes D-galactose to 2-keto-3-deoxy-D-galactonate.[3][11] This highlights a catabolic route for a structurally related deoxy sugar acid.[3]

Caption: Potential metabolic interactions of 3-Deoxy-D-galactose.

Enzyme Inhibition and Probing

Derivatives of 3-Deoxy-D-galactose are valuable as biochemical probes and potential enzyme inhibitors. For example, 3-azido-3-deoxy-D-galactose is a key intermediate in the synthesis of potent inhibitors for galectins, a family of proteins involved in cancer and inflammation.[12] Fluorinated analogs are used as metabolic probes to study enzyme activity and metabolic flux using techniques like ¹⁹F NMR spectroscopy.[12]

Conclusion

3-Deoxy-D-galactose, with its unique structural modification, presents a valuable tool for researchers in glycobiology and medicinal chemistry. While some of its physical properties remain to be precisely determined due to its physical state, its chemical synthesis and biological interactions are of considerable interest. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for scientists and drug development professionals working with this and other deoxy sugars, paving the way for further discoveries in enzyme mechanisms and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. synthose.com [synthose.com]

- 7. 3-Deoxy-3-fluoro-D-galactose - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The In Vivo Metabolic Fate of 3-Deoxy-galactosone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-galactosone (3-DGal) is a reactive α-dicarbonyl compound formed during the degradation of galactose. As a member of the dicarbonyl family, which includes cytotoxic compounds like methylglyoxal (B44143) and glyoxal, 3-DGal is implicated in the formation of Advanced Glycation End-products (AGEs). These products are associated with the pathogenesis of various chronic diseases, including diabetic complications and neurodegenerative disorders. Understanding the in vivo metabolic pathways of 3-DGal is crucial for elucidating its physiological roles and developing therapeutic strategies to mitigate its potential toxicity.

While direct and comprehensive studies on the in vivo metabolism of this compound are limited, a robust metabolic framework can be proposed based on the well-documented fate of its structural analog, 3-deoxyglucosone (B13542) (3-DGc), and the established detoxification mechanisms for dicarbonyl compounds in mammals. This technical guide synthesizes the current understanding, presenting proposed metabolic pathways, quantitative data from analogous compounds, and detailed experimental protocols to facilitate further research in this critical area.

Proposed Metabolic Pathways of this compound

The in vivo metabolism of this compound is likely to proceed through three primary pathways: reduction via the polyol pathway, oxidation, and detoxification by the glyoxalase system.

Reduction to 3-Deoxy-galactitol

A major route for the metabolism of aldehydes and dicarbonyls is reduction catalyzed by aldose reductase, the first enzyme of the polyol pathway. This NADPH-dependent enzyme has a broad substrate specificity. It has been demonstrated that aldose reductase from porcine liver efficiently reduces 3-deoxyglucosone.[1] Therefore, it is highly probable that this compound is similarly reduced to 3-deoxy-galactitol.

Figure 1: Proposed reduction of this compound.

Oxidation to 2-Keto-3-deoxy-galactonate

Studies on 3-deoxyglucosone have shown its oxidation to 2-keto-3-deoxygluconic acid.[2] It is plausible that this compound undergoes a similar oxidative transformation to yield 2-keto-3-deoxy-galactonate. This reaction could be catalyzed by one or more oxidoreductases present in tissues such as the liver and kidneys.

References

The Catabolism of 2-Keto-3-Deoxy-Galactonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-galactonate (KDGal) is a crucial metabolic intermediate in the microbial breakdown of hexose (B10828440) sugars, particularly D-galactose and D-galacturonic acid. Its catabolism is a key process in various bacteria and fungi, enabling these organisms to utilize a range of carbohydrates for energy and growth. This technical guide provides an in-depth exploration of the core aspects of KDGal catabolism, focusing on the enzymatic pathways, quantitative data, experimental protocols, and regulatory mechanisms. A thorough understanding of these pathways is essential for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting these metabolic routes.

Introduction

The catabolism of 2-keto-3-deoxy-galactonate represents a fascinating example of metabolic diversity, with distinct pathways evolving in different microbial lineages. KDGal serves as a central intermediate in two major metabolic routes: the fungal D-galacturonic acid pathway, integral to pectin (B1162225) degradation, and the bacterial DeLey-Doudoroff pathway for D-galactose metabolism.[1][2][3] Notably, the chirality of KDGal is pathway-dependent, with fungi typically producing L-KDGal and bacteria generating D-KDGal.[1][2][3]

Two primary strategies are employed by microorganisms to further metabolize KDGal: a nonphosphorolytic pathway and a phosphorolytic pathway. The nonphosphorolytic route involves the direct cleavage of KDGal by an aldolase (B8822740), whereas the phosphorolytic pathway entails phosphorylation of KDGal prior to aldol (B89426) cleavage.[1][2] This guide will delve into the specifics of both pathways, highlighting the key enzymes and their characteristics.

Metabolic Pathways

The breakdown of KDGal is primarily achieved through two distinct enzymatic pathways, the nonphosphorolytic and the phosphorolytic pathways.

The Nonphosphorolytic Pathway

Prevalent in many fungi, the nonphosphorolytic pathway involves the direct cleavage of 2-keto-3-deoxy-galactonate into pyruvate (B1213749) and glyceraldehyde. This pathway is characterized by the action of a specific aldolase. In the context of D-galacturonic acid catabolism in fungi like Aspergillus terreus, D-galactonate is first dehydrated to D-KDGal, which is then cleaved.[1][4]

The Phosphorolytic Pathway

Common in bacteria, the phosphorolytic pathway is a more complex route that involves the phosphorylation of 2-keto-3-deoxy-galactonate before its cleavage. This pathway is a part of the DeLey-Doudoroff pathway for D-galactose metabolism. In organisms like Escherichia coli, D-galactonate is converted to D-KDGal, which is then phosphorylated by a specific kinase to yield 2-keto-3-deoxy-6-phosphogalactonate (KDPGal). KDPGal is subsequently cleaved by an aldolase into pyruvate and glyceraldehyde-3-phosphate.

Key Enzymes and Quantitative Data

The catabolism of 2-keto-3-deoxy-galactonate is orchestrated by a series of specialized enzymes. The following tables summarize the key enzymes and their known quantitative properties.

Table 1: Key Enzymes in the Nonphosphorolytic Pathway

| Enzyme | EC Number | Organism | Substrate | K_m_ (mM) | Optimal pH | Optimal Temp. (°C) | Cofactors/Inhibitors |

| D-Galactonate Dehydratase | 4.2.1.6 | Aspergillus terreus | D-Galactonate | 8.33 | 8.0 | 40 | Requires Mg²⁺ |

| Mycobacterium butyricum | D-Galactonate | 1 | 7.8 - 8.0 | - | Requires Mg²⁺ or Mn²⁺; Inhibited by SH-blockers (e.g., ZnSO₄)[5] | ||

| 2-Keto-3-deoxy-D-galactonate Aldolase | 4.1.2.54 | Aspergillus terreus | 2-Keto-3-deoxy-D-galactonate | - | 7.5 | 50 | - |

| Pyruvate (reverse reaction) | 14.28 | ||||||

| Glyceraldehyde (reverse reaction) | 5.55 | ||||||

| L-Galactonate Dehydratase | 4.2.1.146 | Hypocrea jecorina (Trichoderma reesei) | L-Galactonate | ~5 | 7.0 | - | Inhibited by EDTA |

Table 2: Key Enzymes in the Phosphorolytic Pathway

| Enzyme | EC Number | Organism | Substrate | K_m_ (mM) | V_max_ | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Cofactors/Inhibitors |

| 2-Keto-3-deoxy-galactonate Kinase | 2.7.1.58 | Haloferax volcanii | 2-Keto-3-deoxy-galactonate | - | - | - | - | - | - |

| 2-Keto-3-deoxy-6-phosphogalactonate Aldolase | 4.1.2.21 | Escherichia coli | 2-Keto-3-deoxy-6-phosphogalactonate | - | - | - | - | - | - |

Experimental Protocols

Enzyme Assay for D-Galactonate Dehydratase

This protocol is adapted from the method used for the characterization of D-galactonate dehydratase from Mycobacterium butyricum.[5]

Principle: The formation of 2-keto-3-deoxy-D-galactonate from D-galactonate is measured by the thiobarbituric acid (TBA) method, which detects the β-formylpyruvic acid formed upon periodate (B1199274) oxidation of the product.

Reagents:

-

50 mM Tris-HCl buffer, pH 7.8

-

10 mM D-galactonate solution

-

10 mM MgCl₂ or MnCl₂ solution

-

0.2 M NaIO₄ in 9 M H₃PO₄

-

2% NaAsO₂ in 0.5 M HCl

-

0.3% Thiobarbituric acid solution

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 10 mM D-galactonate, and 10 mM MgCl₂.

-

Pre-incubate the reaction mixture at the optimal temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

At specific time intervals, withdraw aliquots and stop the reaction by adding a suitable reagent (e.g., acid).

-

To the stopped reaction, add 0.2 M NaIO₄ and incubate for 20 minutes at room temperature.

-

Add 2% NaAsO₂ to quench the excess periodate.

-

Add 0.3% TBA solution and heat at 100°C for 10 minutes.

-

Cool the samples and measure the absorbance at 549 nm.

-

Calculate the enzyme activity based on a standard curve prepared with a known concentration of the product.

Coupled Enzyme Assay for the Phosphorolytic Pathway

This protocol describes a coupled assay to measure the activity of the entire phosphorolytic pathway starting from D-galactonate.[6]

Principle: The pyruvate produced from the cleavage of 2-keto-3-deoxy-6-phosphogalactonate is used as a substrate by lactate (B86563) dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5, containing 5 mM MgCl₂

-

10 mM D-galactonate solution

-

10 mM ATP solution

-

10 mM NADH solution

-

Lactate Dehydrogenase (LDH)

-

Enzyme preparation containing D-galactonate dehydratase, 2-keto-3-deoxy-galactonate kinase, and 2-keto-3-deoxy-6-phosphogalactonate aldolase.

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 10 mM ATP, and 0.2 mM NADH.

-

Add a saturating amount of LDH to the mixture.

-

Add the enzyme preparation containing the enzymes of the phosphorolytic pathway.

-

Initiate the reaction by adding 10 mM D-galactonate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of the reaction from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Regulatory Mechanisms

The expression of the genes involved in 2-keto-3-deoxy-galactonate catabolism is tightly regulated to ensure efficient utilization of available carbon sources.

Bacterial Regulation: The dgo Operon

In Escherichia coli, the genes for D-galactonate catabolism (dgo genes) are organized in an operon that is negatively regulated by the DgoR repressor, a member of the GntR family of transcriptional regulators.[7][8] In the absence of D-galactonate, DgoR binds to the operator region of the dgo operon, preventing transcription. When D-galactonate is present, it acts as an inducer, binding to DgoR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.[7][8]

Fungal Regulation

The regulation of the D-galacturonic acid pathway in fungi is more complex and involves specific transcriptional activators and repressors. In Aspergillus niger, the expression of the genes for D-galacturonic acid catabolism, including those leading to L-KDGal, is controlled by a Zn(II)₂Cys₆ transcriptional activator, GaaR, and a specific repressor protein, GaaX.[9] The expression of these regulatory genes is often induced by the substrate, D-galacturonic acid. Furthermore, studies in Sclerotinia sclerotiorum have shown that the genes for D-galacturonic acid catabolism are induced during host infection, highlighting their importance in pathogenesis.[8]

References

- 1. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of enzymes involved in D-galactonate catabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The D-galacturonic acid catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of a Conserved Transcriptional Activator-Repressor Module Controlling the Expression of Genes Involved in Tannic Acid Degradation and Gallic Acid Utilization in Aspergillus niger [frontiersin.org]

The Genesis of Reactivity: An In-depth Technical Guide to the Formation of Dicarbonyl Compounds in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food science and a pivotal process in various biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. While celebrated for the desirable colors and flavors it imparts to cooked foods, this reaction is also a significant source of reactive dicarbonyl compounds. These dicarbonyls, such as 3-deoxyglucosone (B13542) (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO), are key intermediates that drive the later stages of the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs has been implicated in the pathogenesis of numerous age-related diseases and diabetic complications, making the study of dicarbonyl formation a critical area of research for drug development and food safety. This technical guide provides a comprehensive overview of the core mechanisms of dicarbonyl formation, detailed experimental protocols for their quantification, and quantitative data to facilitate a deeper understanding of this complex process.

Core Mechanisms of Dicarbonyl Formation

The formation of dicarbonyl compounds in the Maillard reaction is a multifaceted process primarily driven by three interconnected pathways: the Amadori and Heyns rearrangements, the Strecker degradation, and sugar fragmentation.

Amadori and Heyns Rearrangement Products as Precursors

The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This unstable intermediate undergoes rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product (from an aldose) or a 2-amino-2-deoxy-1-aldose, the Heyns product (from a ketose).[1] These products are central to the formation of dicarbonyls through subsequent enolization and elimination reactions.

-

1,2-Enolization: This pathway is favored under acidic conditions and leads to the formation of 3-deoxyglucosone (3-DG), a major dicarbonyl species.[2] The Amadori product undergoes enolization between C1 and C2, followed by the elimination of the amino group, yielding 3-DG.

-

2,3-Enolization: Favored under neutral or alkaline conditions, this pathway results in the formation of 1-deoxyglucosone (B1246632) (1-DG) and glucosone.[2] The enolization occurs between C2 and C3, leading to different fragmentation patterns and dicarbonyl products.

Strecker Degradation: A Key Source of Aldehydes and Dicarbonyls

The Strecker degradation is a critical reaction that occurs between an α-amino acid and an α-dicarbonyl compound.[3] This reaction leads to the formation of a Strecker aldehyde, which has one less carbon atom than the original amino acid, and an α-aminoketone.[3] The dicarbonyl compounds generated from Amadori/Heyns product degradation can readily participate in the Strecker degradation, perpetuating the cycle of reactive species formation.[4] This reaction is a major contributor to the aroma profile of cooked foods and also generates further reactive carbonyls.[4]

Sugar Fragmentation and Autoxidation

Reducing sugars can also undergo fragmentation and autoxidation, particularly at elevated temperatures, to form smaller dicarbonyl compounds like glyoxal and methylglyoxal directly.[5] This process can occur independently of the initial reaction with amino acids but is often accelerated in the presence of Maillard reaction intermediates. The oxidation of the 1,2-enediol intermediate can yield glucosone in the presence of oxygen or other oxidizing agents.[6]

Quantitative Analysis of Dicarbonyl Formation

The quantification of dicarbonyl compounds is crucial for understanding the kinetics and influencing factors of the Maillard reaction. The following tables summarize quantitative data from various model systems.

Table 1: Formation of Dicarbonyl Compounds in Various Sugar-Amino Acid Model Systems

| Reducing Sugar | Amino Acid | Glyoxal (GO) (μg/mL) | Methylglyoxal (MGO) (μg/mL) | Diacetyl (DA) (μg/mL) | Total α-DCs (μg/mL) | Reference |

| Fructose | Threonine | 39.10 | 151.88 | 6.12 | 197.10 | [7][8] |

| Fructose | Serine | 35.41 | 130.21 | 5.54 | 171.16 | [7][8] |

| Fructose | Lysine | 28.97 | 98.76 | 4.32 | 132.05 | [7][8] |

| Fructose | Cysteine | 10.23 | 8.76 | 1.98 | 20.97 | [7][8] |

| Glucose | Threonine | 25.43 | 87.65 | 3.87 | 116.95 | [7][8] |

| Glucose | Serine | 22.11 | 76.54 | 3.21 | 101.86 | [7][8] |

| Glucose | Lysine | 18.76 | 54.32 | 2.54 | 75.62 | [7][8] |

| Glucose | Cysteine | 8.76 | 6.54 | 1.54 | 16.84 | [7][8] |

| Maltose | Threonine | 15.67 | 43.21 | 2.11 | 60.99 | [7][8] |

| Maltose | Serine | 12.34 | 32.11 | 1.87 | 46.32 | [7][8] |

| Maltose | Lysine | 9.87 | 21.34 | 1.43 | 32.64 | [7][8] |

| Maltose | Cysteine | 6.54 | 4.32 | 1.21 | 12.07 | [7][8] |

| Lactose | Threonine | 11.23 | 28.76 | 1.76 | 41.75 | [7][8] |

| Lactose | Serine | 8.98 | 19.87 | 1.54 | 30.39 | [7][8] |

| Lactose | Lysine | 7.65 | 12.34 | 1.32 | 21.31 | [7][8] |

| Lactose | Cysteine | 5.92 | 3.66 | 1.10 | 10.68 | [7][8] |

| Conditions: Reactions were performed at 160 °C and pH 9. |

Table 2: Influence of pH on Dicarbonyl Formation in a Glucose-Methionine Model System

| Dicarbonyl Compound | pH 3 | pH 5 | pH 8 | Reference |

| 3-Deoxyhexosulose | Generated | Generated | Generated | [9] |

| 1,4-Dideoxypentodiulose | Generated | Generated | Generated | [9] |

| Note: This study focused on the identification of dicarbonyls at different pH values rather than providing absolute quantitative data. |

Table 3: Formation of Phenylacetaldehyde (Strecker Aldehyde) from Phenylalanine and Dicarbonyls

| α-Dicarbonyl Compound | Phenylacetaldehyde (PA) to Phenylacetic Acid (PAA) Ratio (pH 3.0) | Phenylacetaldehyde (PA) to Phenylacetic Acid (PAA) Ratio (pH 9.0) | Reference |

| 2-Oxopropanal | 3:1 | 1:5 | [10] |

| Note: 2-Oxopropanal (methylglyoxal) was found to be the most effective in generating the Strecker aldehyde. |

Experimental Protocols

Accurate quantification of dicarbonyl compounds is challenging due to their high reactivity. Derivatization followed by chromatographic analysis is the most common approach.

Protocol 1: Quantification of Glyoxal, Methylglyoxal, and 3-Deoxyglucosone by UPLC-MS/MS

This protocol is adapted from methods described for the analysis of dicarbonyls in biological samples.[11]

1. Sample Preparation and Deproteinization:

- To 100 µL of sample (e.g., plasma or aqueous extract from a food model system), add 100 µL of ice-cold 10% (w/v) perchloric acid (PCA).

- Vortex for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4 °C.

- Collect the supernatant for derivatization.

2. Derivatization with o-Phenylenediamine (B120857) (oPD):

- To 50 µL of the deproteinized supernatant, add 50 µL of 10 mM o-phenylenediamine (oPD) in 0.1 M phosphate (B84403) buffer (pH 7.4).

- Incubate the mixture at room temperature for 4 hours in the dark to form stable quinoxaline (B1680401) derivatives.

- Add internal standards (e.g., stable isotope-labeled quinoxalines) for accurate quantification.

3. UPLC-MS/MS Analysis:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the quinoxaline derivatives of GO, MGO, and 3-DG. For example, start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of the quinoxaline derivatives of GO, MGO, and 3-DG and their corresponding internal standards.

4. Method Validation:

- The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[12][13][14]

Protocol 2: Analysis of α-Dicarbonyl Compounds by GC-NPD after Derivatization

This protocol is based on methodologies used for analyzing volatile dicarbonyls in various matrices.[7][15]

1. Sample Preparation:

- For liquid samples, adjust the pH to the desired value. For solid samples, perform an aqueous extraction followed by filtration or centrifugation.

2. Derivatization with o-Phenylenediamine (oPD):

- To 1 mL of the sample, add a solution of o-phenylenediamine. The final concentration of oPD should be in excess to ensure complete derivatization.

- Adjust the pH to alkaline conditions (e.g., pH 12 with 10 M NaOH) to facilitate the reaction.

- Stir the mixture at room temperature for a defined period (e.g., 2 hours).

3. Liquid-Liquid Extraction:

- Add an internal standard solution.

- Extract the quinoxaline derivatives with an organic solvent such as ethyl acetate (B1210297) by vigorous shaking.

- Separate the organic layer and repeat the extraction process.

- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Concentrate the extract under a gentle stream of nitrogen.

4. GC-NPD Analysis:

- Column: A suitable capillary column for the separation of quinoxalines (e.g., a DB-5ms or equivalent).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

- Detector: Nitrogen-Phosphorus Detector (NPD).

- Carrier Gas: Helium at a constant flow rate.

Signaling Pathways and Logical Relationships

The formation of dicarbonyl compounds can be visualized as a series of interconnected pathways.

Caption: Formation pathways of dicarbonyl compounds in the Maillard reaction.

Caption: Experimental workflow for dicarbonyl compound analysis.

Conclusion

The formation of dicarbonyl compounds is a pivotal, yet intricate, aspect of the Maillard reaction. Understanding the underlying chemical mechanisms, the factors that influence their formation rates, and the analytical methods for their accurate quantification is paramount for researchers in food science, medicine, and drug development. The highly reactive nature of these dicarbonyls underscores their significance as precursors to AGEs, linking diet and endogenous metabolic processes to the progression of various diseases. This guide provides a foundational framework for professionals seeking to delve into this critical area of study, offering both theoretical knowledge and practical experimental guidance. Further research into the kinetics of dicarbonyl formation and the development of mitigation strategies will be instrumental in enhancing food safety and developing therapeutic interventions against AGE-related pathologies.

References

- 1. Correlation of methylglyoxal with acrylamide formation in fructose/asparagine Maillard reaction model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. s27415.pcdn.co [s27415.pcdn.co]

- 15. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through the Maillard reaction and polyol pathway.[1][2] Its accumulation is particularly prominent in conditions of hyperglycemia, such as diabetes mellitus, and uremia.[2][3] 3-DG is a potent precursor of Advanced Glycation End products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[2][4] This technical guide provides an in-depth overview of the biological activities of 3-DG and related dicarbonyl compounds, focusing on its molecular mechanisms, pathological implications, and methods for its study.

Quantitative Data on 3-Deoxyglucosone

The concentration of 3-DG is a critical parameter in understanding its biological impact. Below are tables summarizing reported levels of 3-DG in various biological contexts.

Table 1: Plasma/Serum Concentrations of 3-Deoxyglucosone (3-DG)

| Condition | Species | Sample Type | Concentration | Method of Deproteinization | Reference |

| Normoglycemic | Human | Plasma | 58.5 ± 14 nM | Ultrafiltration | [4] |

| Type 1 Diabetes | Human | Plasma | 98.5 ± 34 nM | Ultrafiltration | [4] |

| Normoglycemic | Human | Plasma | 1710 ± 750 nM | Ethanol | [4] |

| Healthy Controls | Human | Serum | 1.23 ± 0.13 µmol/l | - | [5] |

| Diabetic Rats (STZ-induced) | Rat | Serum | 3.46 ± 0.23 µmol/l | - | [5] |

| Healthy Subjects | Human | Serum | - | GC/MS | [6] |

| Diabetic Patients | Human | Serum | Elevated vs. Healthy | GC/MS | [6] |

| Diabetic Patients with Nephropathy | Human | Serum | Higher than Diabetics without Nephropathy | GC/MS | [6] |

| Non-diabetic Controls | Human | EDTA Plasma | Increased in T2DM | UPLC-MS/MS | [1] |

| Type 2 Diabetes (T2DM) | Human | EDTA Plasma | Increased vs. Controls | UPLC-MS/MS | [1] |

Table 2: Tissue and Other Biological Fluid Concentrations of 3-Deoxyglucosone (3-DG)

| Condition | Species | Tissue/Fluid | Concentration | Reference |

| Diabetic Rats (STZ-induced) | Rat | Kidney | 398 ± 45 arbitrary units (AGEs) | [5] |

| Control Rats | Rat | Kidney | 122 ± 10 arbitrary units (AGEs) | [5] |

| Diabetic Rats (STZ-induced) | Rat | Lens | 816 ± 200 arbitrary units (AGEs) | [5] |

| Control Rats | Rat | Lens | 299 ± 50 arbitrary units (AGEs) | [5] |

| Peritoneal Dialysis Fluid | - | PD Fluid (Heat-sterilized) | 118 and 154 µmol/L | [7] |

| Peritoneal Dialysis Fluid | - | PD Fluid (Sterile-filtered) | <1.2 and 12.3 µmol/L | [7] |

Key Biological Activities of 3-Deoxyglucosone

Formation of Advanced Glycation End products (AGEs)

3-DG is a significantly more potent glycating agent than glucose, reacting rapidly with amino groups of proteins, lipids, and nucleic acids to form AGEs.[2][4] This non-enzymatic modification can alter the structure and function of biomolecules, leading to cellular dysfunction and tissue damage.[8]

Induction of Oxidative Stress